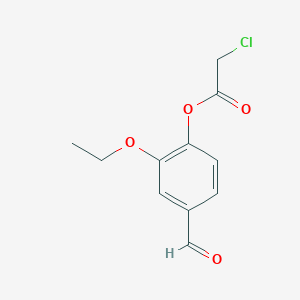
2-Ethoxy-4-formylphenyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Pyran Derivatives : Ethyl benzoylacetate, reacting with 2-benzylidenemalanonitrile, forms pyran derivatives. The compound reacts further to form various pyrano derivatives, with 2-Ethoxy-4-formylphenyl 2-chloroacetate playing a crucial role in these reactions (Shehab & Ghoneim, 2016).
Creation of Artificial Immune Antigens : In studies involving ether pyrethroid pesticides, 2-(4-Ethoxyphenyl)-2-methylpropanol reacts with sodium chloroacetate, a reaction similar to those involving 2-Ethoxy-4-formylphenyl 2-chloroacetate, to produce immune antigens. These compounds are then linked to proteins like bovine serum albumin for immunological studies (Jia, 2012).
Catalytic Reduction Studies : The compound is used in studies involving catalytic reduction, such as the reduction of ethyl chloroacetate by cobalt(I) salen. These studies are significant in understanding reaction mechanisms and developing new catalytic processes (Klein et al., 2000).
Antibacterial Applications : There's research involving similar compounds in the creation of antimicrobial agents. For instance, the synthesis of 3-Amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, which is structurally related, is used for evaluating antibacterial activities (Al-Kamali et al., 2014).
Use in Organic Synthesis : The compound is also used in organic synthesis, such as the Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate, a process that can involve compounds like 2-Ethoxy-4-formylphenyl 2-chloroacetate (Paula et al., 2012).
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) 2-chloroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-15-10-5-8(7-13)3-4-9(10)16-11(14)6-12/h3-5,7H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXIOLLSAFYRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-formylphenyl 2-chloroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

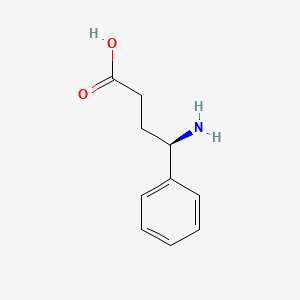
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)
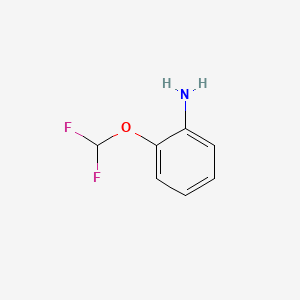
![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)
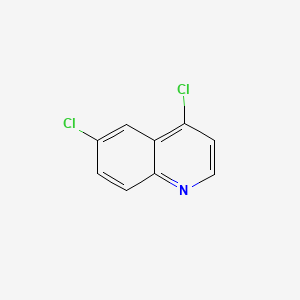

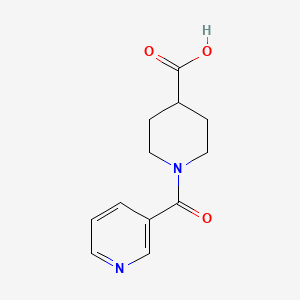
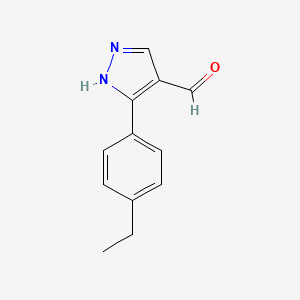

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)
![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)